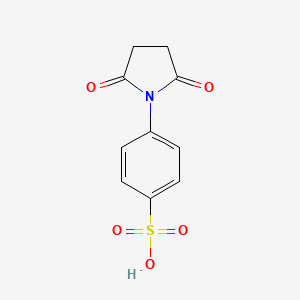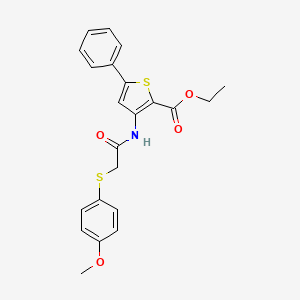
3-bromo-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C18H17BrN2O3 and its molecular weight is 389.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
In Silico and Experimental Studies for Pharmacological Potential
Researchers have synthesized new heterocycles, including derivatives related to the benzamide structure, demonstrating pharmacological potential through in silico and experimental studies. These compounds showed cytotoxicity against specific organisms and antimicrobial activity against various bacterial and fungal strains, indicating their potential application in developing new therapeutic agents (Rosca, 2020).
Molecular Interactions and Structure Analysis
The study of antipyrine-like derivatives, including benzamide compounds, through X-ray structure, Hirshfeld surface analysis, and DFT calculations, provides insights into the molecular interactions and stability of these compounds. Such analyses are essential for understanding the chemical and physical properties that influence the biological activity of potential pharmaceuticals (Saeed et al., 2020).
Synthetic Bacteriochlorin Functionalization
Research on bacteriochlorins, which are related to the broader field of synthetic organic chemistry involving benzamide derivatives, focuses on regioselective functionalization to create compounds with specific properties. These synthetic strategies enable the development of photosensitizers for photodynamic therapy applications, highlighting the role of such compounds in medical research and treatment strategies (Fan et al., 2007).
Synthesis of Orally Active Antagonists
The practical synthesis of compounds with specific pharmacological targets, such as CCR5 antagonists, involves complex organic synthesis techniques, including the use of benzamide derivatives. These syntheses contribute to the development of orally active pharmaceuticals for treating various conditions (Ikemoto et al., 2005).
Antipathogenic Activity of Thiourea Derivatives
The synthesis and characterization of new thiourea derivatives, including those with benzamide structures, have been explored for their antipathogenic activity. Such studies are crucial for discovering new antimicrobial agents capable of combating resistant strains and biofilm-forming pathogens, thus addressing significant challenges in public health (Limban, Marutescu, & Chifiriuc, 2011).
Properties
IUPAC Name |
3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-24-16-11-14(7-8-15(16)21-9-3-6-17(21)22)20-18(23)12-4-2-5-13(19)10-12/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPJICILXUJMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)







![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)
![tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2552437.png)
![[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2552438.png)

